REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5]1)=[N+:2]=[N-:3].[BH4-].[Na+]>CO>[N:1]([CH:4]1[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5]1)=[N+:2]=[N-:3] |f:1.2|
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Name
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|
Quantity
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7.2 g
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Type
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reactant
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Smiles
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N(=[N+]=[N-])C1CC(CC1)=O
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
The organic solution (TLC showed one spot) was concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |